POLY(DICHLOROPHOSPHAZENE)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

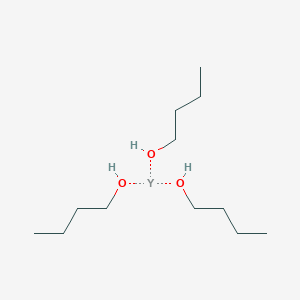

It is characterized by a backbone consisting of alternating phosphorus and nitrogen atoms connected by alternating single and double covalent bonds . This compound is notable for its unique properties, including its role as a precursor to various polyphosphazenes, which have significant commercial applications .

Preparation Methods

Poly(dichlorophosphazene) can be synthesized through several methods:

Thermal Ring-Opening Polymerization: This method involves the polymerization of hexachlorocyclotriphosphazene (N₃P₃Cl₆) by heating it to approximately 250°C.

Thermal Polycondensation: Another method involves the thermal polycondensation of P-trichloro-N-(dichlorophosphoryl)monophosphazene (Cl₃P=N–P(O)Cl₂).

Chemical Reactions Analysis

Poly(dichlorophosphazene) undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atoms in poly(dichlorophosphazene) can be replaced by nucleophiles such as alkoxides, aryloxides, or amines.

Oxidation and Reduction: While specific details on oxidation and reduction reactions are less common, the compound’s reactivity with various reagents suggests potential for such reactions under appropriate conditions.

Scientific Research Applications

Poly(dichlorophosphazene) and its derivatives have a wide range of scientific research applications:

Biomedical Applications: Due to its biocompatibility and biodegradability, poly(dichlorophosphazene) is used in drug delivery systems, tissue engineering, and as a scaffold for cell growth.

Solid Polymer Electrolytes: The compound is used in the development of solid polymer electrolytes for batteries and fuel cells.

Optoelectronic Materials: Poly(dichlorophosphazene) derivatives are employed in the fabrication of optoelectronic devices due to their unique electronic properties.

Aerospace Materials: The compound’s thermal stability and resistance to radiation make it suitable for use in aerospace applications.

Mechanism of Action

The mechanism of action of poly(dichlorophosphazene) involves its ability to undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by various nucleophiles. The flexibility of the polymer backbone, due to the absence of long-range conjugation and low barrier to skeletal free rotation around each phosphorus-nitrogen bond, contributes to its unique properties .

Comparison with Similar Compounds

Poly(dichlorophosphazene) can be compared with other similar compounds, such as:

Poly(organophosphazenes): These compounds have direct phosphorus-carbon bonds and are typically prepared from the thermolysis of N-silylphosphoranimines. They differ from poly(dichlorophosphazene) in their synthesis and properties.

Hexachlorocyclotriphosphazene: This compound serves as a precursor for poly(dichlorophosphazene) and other polyphosphazenes. It is characterized by a cyclic structure with alternating phosphorus and nitrogen atoms.

Poly(siloxanes): These polymers have a backbone structure similar to poly(dichlorophosphazene) but consist of alternating silicon and oxygen atoms. They are commercially viable and widely used in various applications.

Poly(dichlorophosphazene) stands out due to its versatility in forming a wide range of derivatives with diverse properties, making it a valuable material in multiple fields .

Properties

CAS No. |

26085-02-9 |

|---|---|

Molecular Formula |

Cl6N3P3X2 |

Molecular Weight |

347.661 |

Synonyms |

dichlorophosphazinepolymer; phosphonitrilechloride,polymer; phosphonitrilepolymer; phosphonitrilicchloridepolymer; poly(nitrilo(dichlorophosphoranylidyne)) |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-Chloro-5-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)penta-1,3-dien-1-yl]-1,3,3-trimethyl-3H-indol-1-ium iodide](/img/structure/B1141643.png)